molecular formula C26H40O6 B2598213 (16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid CAS No. 1201591-00-5

(16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid

Cat. No.: B2598213
CAS No.: 1201591-00-5
M. Wt: 448.6
InChI Key: YXAGJAFSQKHJEB-PKCHZSKFSA-N
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Description

(16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid: is a complex organic compound belonging to the class of diterpenoids. This compound is characterized by its kaurane skeleton, which is a common structural motif in many natural products. The presence of acetoxy and isobutyryloxy groups further enhances its chemical diversity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid typically involves multiple steps, starting from simpler diterpenoid precursors. The key steps include:

    Oxidation: Introduction of oxygen-containing functional groups.

    Esterification: Formation of ester bonds by reacting carboxylic acids with alcohols in the presence of acid catalysts.

    Selective Acetylation and Isobutyrylation: Introduction of acetoxy and isobutyryloxy groups under controlled conditions to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or total synthesis using advanced organic synthesis techniques. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid: undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Formation of reduced products with fewer oxygen atoms.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and biological properties.

Scientific Research Applications

(16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Blocking the activity of enzymes involved in disease processes.

    Receptor Binding: Modulating the activity of cellular receptors to alter cell signaling pathways.

    Gene Expression: Influencing the expression of genes involved in inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

(16R)-19-Acetoxy-17-(isobutyryloxy)kaurane-18-oic acid: can be compared with other similar diterpenoid compounds, such as:

    Kaurenoic Acid: Lacks the acetoxy and isobutyryloxy groups, resulting in different chemical and biological properties.

    Steviol: A related diterpenoid with distinct functional groups and biological activities.

The uniqueness of This compound lies in its specific functional groups, which confer unique chemical reactivity and potential biological effects.

Properties

IUPAC Name

(1S,4S,5R,9S,10R,13R,14R)-5-(acetyloxymethyl)-9-methyl-14-(2-methylpropanoyloxymethyl)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O6/c1-16(2)22(28)31-14-19-13-25-11-8-21-24(4,20(25)7-6-18(19)12-25)9-5-10-26(21,23(29)30)15-32-17(3)27/h16,18-21H,5-15H2,1-4H3,(H,29,30)/t18-,19+,20+,21+,24+,25+,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAGJAFSQKHJEB-PKCHZSKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1CC23CCC4C(C2CCC1C3)(CCCC4(COC(=O)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@H]1C3)(CCC[C@@]4(COC(=O)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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